Fluzinamide

Description

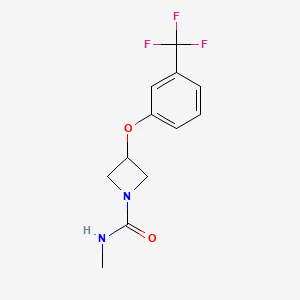

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c1-16-11(18)17-6-10(7-17)19-9-4-2-3-8(5-9)12(13,14)15/h2-5,10H,6-7H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULWJRNIKFFGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CC(C1)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227123 | |

| Record name | Fluzinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76263-13-3 | |

| Record name | Fluzinamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076263133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluzinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUZINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAF7F741SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluzinamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluzinamide is an anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy. This technical guide provides a comprehensive overview of its chemical structure, known properties, and the methodologies relevant to its evaluation. Due to the limited availability of public data specific to this compound, this guide also incorporates general principles and protocols applicable to the study of anticonvulsant compounds.

Chemical Structure and Properties

This compound, with the IUPAC name N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide, is a synthetic compound with the molecular formula C₁₂H₁₃F₃N₂O₂. Its chemical structure features an azetidine ring linked to a trifluoromethylphenoxy group and a methylcarboxamide moiety.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide |

| CAS Number | 76263-13-3 |

| Molecular Formula | C₁₂H₁₃F₃N₂O₂ |

| SMILES | CNC(=O)N1CC(C1)OC2=CC=CC(=C2)C(F)(F)F |

| InChIKey | YULWJRNIKFFGNU-UHFFFAOYSA-N |

Physicochemical Properties

Experimentally determined physicochemical properties of this compound are not extensively reported in publicly accessible literature. The following table includes predicted values and general observations.

| Property | Value | Source |

| Molecular Weight | 274.24 g/mol | --- |

| Boiling Point | 415.7 ± 45.0 °C | Predicted |

| Density | 1.337 ± 0.06 g/cm³ | Predicted |

| pKa | 14.24 ± 0.40 | Predicted |

| Solubility | Soluble in DMSO | --- |

| Storage Temperature | -20°C | --- |

Preclinical Anticonvulsant Activity

A key preclinical study evaluated the anticonvulsant properties of this compound in a kindled amygdaloid seizure model in rats.[1] This model is used to study the development and suppression of seizures.

Summary of Findings

-

This compound significantly reduced the duration and severity of seizures in previously kindled rats.[1]

-

The anticonvulsant effects were observed at doses that did not produce sedation or ataxia.[1]

-

The maximum effect against suprathreshold stimulation was observed 30 minutes after intraperitoneal injection.[1]

-

Low doses of this compound were effective in raising the seizure threshold.[1]

-

Daily administration of this compound during the kindling process significantly delayed the development of a fully kindled state.

-

The anticonvulsant profile of this compound in this and other traditional models most closely resembles that of phenobarbital and valproic acid.

Logical Flow of Preclinical Evaluation

Caption: Workflow of the preclinical evaluation of this compound's anticonvulsant activity.

Mechanism of Action (Inferred)

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, its anticonvulsant profile being similar to phenobarbital and valproic acid suggests potential involvement with GABAergic neurotransmission or modulation of voltage-gated ion channels.

Potential Signaling Pathways for Anticonvulsants

The following diagram illustrates common signaling pathways targeted by anticonvulsant drugs. This compound's activity may involve one or more of these mechanisms.

References

The Discovery of N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide: A Technical Overview

An In-depth Examination of the Synthesis, Preclinical Anticonvulsant Activity, and Mechanistic Insights into a Novel Azetidine Carboxamide

Introduction

N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide, also known as Fluzinamide (AHR-8559), is a novel azetidine derivative identified for its anticonvulsant properties. Developed by the A.H. Robins Company, this compound emerged from research programs focused on central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, with a focus on its preclinical evaluation and putative mechanism of action.

Core Compound Synthesis

The synthesis of N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide involves a multi-step process, beginning with the preparation of the key intermediate, 3-[3-(trifluoromethyl)phenoxy]azetidine.

Experimental Protocol: Synthesis of 3-[3-(trifluoromethyl)phenoxy]azetidine

A detailed method for the synthesis of the azetidine precursor has been described. The general approach involves the reaction of a suitably protected 3-hydroxyazetidine with 3-(trifluoromethyl)phenol to form the ether linkage. Subsequent deprotection yields the free azetidine base. Patents from the A.H. Robins company describe general processes for preparing azetidine free bases, which involve the reaction of a primary arylmethylamine with a propane derivative containing leaving groups at the 1 and 3 positions in the presence of a non-nucleophilic base and water to form an N-protected azetidine. This is followed by deprotection via hydrogenolysis under acidic conditions and subsequent liberation of the free base.[1]

Experimental Protocol: Synthesis of N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide

The final step in the synthesis of this compound involves the reaction of 3-[3-(trifluoromethyl)phenoxy]azetidine with methyl isocyanate.

Procedure:

-

A solution of 3-[3-(trifluoromethyl)phenoxy]azetidine is prepared in a suitable aprotic solvent (e.g., benzene).

-

An equimolar amount of methyl isocyanate is added to the solution.

-

The reaction mixture is stirred at room temperature.

-

The resulting solid product, N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide, is collected by filtration and can be further purified by recrystallization.

Preclinical Anticonvulsant Activity

This compound (AHR-8559) has demonstrated significant anticonvulsant effects in preclinical models, particularly in the kindled amygdaloid seizure model in rats, which is considered a model for complex partial seizures.

In Vivo Efficacy in the Kindled Amygdaloid Seizure Model

A key study evaluated the anticonvulsant properties of this compound in rats with kindled amygdaloid seizures.[1] The findings from this study are summarized in the table below.

| Parameter | Observation | Dosage |

| Seizure Severity | Significantly attenuated convulsive responses | 10-80 mg/kg i.p. |

| Afterdischarge Duration | Significantly attenuated | 10-80 mg/kg i.p. |

| Seizure Threshold | Significantly elevated | Low doses |

| Kindling Acquisition | Significantly increased the number of trials to complete kindling | 20 and 40 mg/kg i.p. daily |

These results indicate that this compound is effective in both suppressing established kindled seizures and retarding the development of kindling.[1] The anticonvulsant profile of this compound in these studies most closely resembled that of phenobarbital and valproic acid, and was distinct from phenytoin and ethosuximide.[1]

Neurotoxicity

In the kindled amygdaloid seizure study, this compound was reported to not cause sedation or ataxia at effective anticonvulsant doses.[1] A pilot study in humans with refractory partial seizures reported side effects including dizziness, diplopia, ataxia, headache, nausea, and rash at the maximum tolerated dose.

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated. However, preclinical evidence suggests potential modulation of GABAergic neurotransmission or effects on voltage-gated ion channels.

The similarity of its anticonvulsant profile to that of phenobarbital and valproic acid suggests that this compound may enhance GABA-mediated inhibition. This could occur through direct or indirect modulation of GABA-A receptors or by affecting GABA metabolism or reuptake.

Another potential mechanism for anticonvulsant activity is the modulation of voltage-gated sodium channels. Many established anticonvulsant drugs exert their effects by stabilizing the inactive state of these channels, thereby reducing neuronal hyperexcitability.

The following diagram illustrates a hypothetical signaling pathway potentially modulated by this compound, based on the mechanisms of similar anticonvulsant drugs.

Experimental Protocols

Kindled Amygdaloid Seizure Model in Rats

This protocol is based on the methodology described in the study by Albertson et al. (1984).

Objective: To evaluate the effect of a test compound on established kindled seizures and on the acquisition of kindling.

Animals: Adult male rats.

Procedure:

-

Electrode Implantation: Bipolar electrodes are surgically implanted into the basolateral amygdala.

-

Kindling:

-

Animals receive brief, low-intensity electrical stimulation to the amygdala once daily.

-

Seizure activity is observed and scored according to a standardized scale (e.g., Racine's scale).

-

Stimulation is continued until stable, fully kindled seizures (e.g., Class 5) are consistently elicited.

-

-

Drug Testing on Established Seizures:

-

Fully kindled rats are administered the test compound (e.g., this compound at 10-80 mg/kg i.p.) or vehicle.

-

At the time of expected peak drug effect (e.g., 30 minutes post-injection), the amygdala is stimulated.

-

Afterdischarge duration and seizure severity are recorded and compared between drug-treated and vehicle-treated groups.

-

-

Drug Testing on Kindling Acquisition:

-

Naive rats are administered the test compound (e.g., this compound at 20 and 40 mg/kg i.p.) or vehicle daily, prior to each kindling stimulation.

-

The number of stimulations required to reach the first Class 5 seizure is recorded for each group.

-

The following diagram illustrates the workflow for the kindled amygdaloid seizure model.

Conclusion

N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide (this compound, AHR-8559) is a promising anticonvulsant agent with a preclinical profile suggesting efficacy against complex partial seizures. Its mechanism of action, while not definitively established, appears to align with that of broad-spectrum anticonvulsants like phenobarbital and valproic acid, potentially involving the enhancement of GABAergic inhibition. Further investigation into its specific molecular targets and a more detailed structure-activity relationship analysis would be invaluable for the future development of this class of compounds. The data presented here provide a foundational understanding of the discovery and initial characterization of this novel azetidine carboxamide.

References

Unraveling the Anticonvulsant Profile of Fluzinamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluzinamide (AHR-8559) is an investigational compound that has demonstrated anticonvulsant properties. This technical guide synthesizes the available preclinical data to provide an in-depth understanding of its mechanism of action. The primary evidence for its efficacy comes from studies in rodent models of epilepsy, particularly the kindled amygdaloid seizure model. While the precise molecular targets of this compound are not fully elucidated, its pharmacological profile suggests similarities to established anticonvulsant agents like phenobarbital and valproic acid.

Core Anticonvulsant Activity

This compound has shown significant efficacy in suppressing seizures in preclinical models. Studies in the kindled amygdaloid seizure model in rats have been pivotal in characterizing its anticonvulsant effects. In this model, repeated subconvulsive electrical stimulation of the amygdala leads to a progressive and permanent intensification of seizure activity, mimicking aspects of temporal lobe epilepsy.

This compound has been demonstrated to:

-

Significantly attenuate the duration of afterdischarges and the severity of associated convulsive responses in previously kindled rats.[1]

-

Elevate the seizure threshold at low doses.[1]

-

Reduce the duration and severity of elicited afterdischarges.[1]

-

Delay the acquisition of kindling, indicating a potential disease-modifying effect.[1]

These effects were observed at doses that did not induce sedation or ataxia, suggesting a favorable therapeutic window in the animal model.[1]

Comparative Pharmacological Profile

The anticonvulsant profile of this compound, as determined by traditional electrical and chemical seizure models, most closely resembles that of phenobarbital and valproic acid. This similarity suggests that this compound may share mechanistic pathways with these drugs, which are known to act through multiple mechanisms, including enhancement of GABAergic inhibition and modulation of voltage-gated ion channels. Its profile differs from that of phenytoin and ethosuximide, which have more specific mechanisms of action primarily targeting sodium channels and T-type calcium channels, respectively.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from the evaluation of this compound in the rat kindled amygdaloid seizure model.

| Parameter | Experimental Condition | Dose Range | Key Findings | Reference |

| Anticonvulsant Effectiveness | Suprathreshold (400 µA) stimulation in previously kindled rats | Acute intraperitoneal injections | Maximum effect seen at 30 minutes post-injection. | |

| Seizure Threshold | Threshold (20 µA increments) seizures in previously kindled rats | 10-80 mg/kg i.p. | Significantly elevated seizure threshold at low doses. | |

| Afterdischarge Duration | Threshold seizures in previously kindled rats | 10-80 mg/kg i.p. | Reduced elicited afterdischarge durations. | |

| Seizure Severity | Threshold seizures in previously kindled rats | 10-80 mg/kg i.p. | Reduced seizure severity. | |

| Kindling Acquisition | Daily administration during kindling development | 20 and 40 mg/kg i.p. | Significantly increased the number of trials necessary to complete kindling. |

Experimental Protocols

The primary experimental model used to characterize the anticonvulsant action of this compound is the amygdaloid kindling model in rats .

Methodology: Amygdaloid Kindling Model

-

Animal Subjects: Male rats are used for this model.

-

Electrode Implantation: A bipolar stimulating and recording electrode is stereotaxically implanted into the basolateral nucleus of the amygdala.

-

Kindling Stimulation: After a recovery period, animals receive brief, low-intensity electrical stimulation (e.g., 400 µA) to the amygdala once daily.

-

Seizure Scoring: Behavioral seizure severity is scored according to a standardized scale (e.g., Racine's scale). The duration of the electrical afterdischarge is also recorded.

-

Kindling Acquisition: The daily stimulations are repeated until a fully kindled state is reached, characterized by consistent generalized convulsive seizures (e.g., Racine stage 5).

-

Drug Testing (Fully Kindled Animals): Once animals are fully kindled, this compound or vehicle is administered (e.g., intraperitoneally). At the time of expected peak drug effect (e.g., 30 minutes post-injection), the amygdala is stimulated, and the resulting afterdischarge duration and seizure severity are recorded and compared to baseline.

-

Drug Testing (Kindling Acquisition): To assess the effect on the development of epilepsy, this compound or vehicle is administered daily prior to the kindling stimulation. The number of stimulations required to reach the fully kindled state is compared between drug-treated and vehicle-treated groups.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the amygdaloid kindling experiment used to evaluate this compound.

Postulated Mechanism of Action

Based on its pharmacological similarity to phenobarbital and valproic acid, the mechanism of action of this compound is likely multifactorial. The following diagram illustrates a hypothetical signaling pathway, integrating known mechanisms of similar anticonvulsants. It is important to note that these pathways have not been directly confirmed for this compound and represent a logical extrapolation.

This compound is an anticonvulsant agent with a pharmacological profile that aligns with broad-spectrum anticonvulsants like phenobarbital and valproic acid. Preclinical data from the amygdaloid kindling model in rats robustly supports its efficacy in suppressing both established seizures and the development of seizure susceptibility. While the specific molecular interactions of this compound remain to be elucidated, its demonstrated effects on seizure threshold and kindling acquisition make it an interesting candidate for further investigation in the field of epilepsy research and drug development. Future studies are warranted to dissect its precise molecular targets and to confirm its therapeutic potential in clinical settings. A pilot study in adults with refractory partial seizures showed that this compound reduced seizure frequency in some patients, but was also associated with side effects such as dizziness, diplopia, ataxia, headache, nausea, and rash.

References

Pharmacological Profile of Fluzinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluzinamide, also known as AHR-8559, is an anticonvulsant agent with a pharmacological profile that suggests efficacy against partial seizures. Preclinical studies have demonstrated its ability to attenuate seizure activity and raise the seizure threshold in rodent models. Its mechanism of action is thought to be similar to that of established antiepileptic drugs like phenobarbital and valproic acid, suggesting potential modulation of GABAergic neurotransmission or effects on neuronal ion channels. This compound undergoes extensive metabolism, with its N-desmethyl metabolite, AHR-11748, also exhibiting anticonvulsant properties. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available preclinical data. Detailed experimental protocols from key studies are also presented to facilitate further research and development.

Introduction

This compound (N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide) is a compound that has been investigated for its antiepileptic potential. Its chemical structure and properties are detailed in Table 1. Early preclinical research identified this compound as a promising anticonvulsant, particularly in models of partial seizures. This document aims to consolidate the existing pharmacological data on this compound to serve as a resource for researchers and professionals in the field of drug development.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |

| Synonyms | AHR-8559, Fluzinamida, Fluzinamidum | |

| CAS Number | 76263-13-3 | |

| Molecular Formula | C₁₂H₁₃F₃N₂O₂ | |

| Molecular Weight | 274.24 g/mol |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its anticonvulsant activity. Studies in rodent models have demonstrated its efficacy in suppressing seizures.

Anticonvulsant Activity

In the kindled amygdaloid seizure model in rats, this compound has been shown to significantly reduce the duration of afterdischarges and the severity of convulsive responses.[1] It also elevates the seizure threshold and lessens the severity of seizures induced by threshold-level electrical stimulation.[1] The anticonvulsant profile of this compound closely resembles that of phenobarbital and valproic acid, suggesting a potential mechanism involving the enhancement of GABAergic inhibition or modulation of voltage-gated ion channels.[1]

The major metabolite of this compound, AHR-11748 (the desmethyl metabolite), also demonstrates anticonvulsant activity. It is effective in preventing maximal electroshock-induced seizures and seizures induced by chemical convulsants such as Metrazol, bicuculline, and picrotoxin in mice and rats.[2] The pharmacodynamic profile of AHR-11748 is also similar to phenobarbital and valproic acid.[2]

Table 2: Summary of this compound's Anticonvulsant Effects in Rats (Kindled Amygdaloid Seizure Model)

| Parameter | Effect of this compound | Dosage | Source |

| Afterdischarge Duration | Significantly attenuated | Not specified | |

| Convulsive Response Severity | Significantly attenuated | Not specified | |

| Seizure Threshold | Significantly elevated | Low doses | |

| Elicited Afterdischarge Duration | Reduced | Low doses | |

| Seizure Severity (Threshold Seizures) | Reduced | Low doses | |

| Kindling Acquisition | Increased trials to complete kindling | 20 and 40 mg/kg i.p. |

Mechanism of Action (Hypothesized)

While the precise molecular target of this compound has not been definitively identified, its pharmacological similarity to phenobarbital and valproic acid suggests a number of potential mechanisms. These include:

-

Positive Allosteric Modulation of GABA-A Receptors: Like phenobarbital, this compound may enhance the inhibitory effects of GABA by binding to the GABA-A receptor complex, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.

-

Inhibition of Voltage-Gated Sodium Channels: Similar to valproic acid, this compound could potentially block voltage-gated sodium channels, thereby reducing neuronal excitability.

-

Modulation of other ion channels: Effects on calcium or potassium channels could also contribute to its anticonvulsant properties.

Further research, such as receptor binding assays and electrophysiological studies, is required to elucidate the specific molecular mechanism of action of this compound.

Caption: Hypothesized signaling pathways for this compound's anticonvulsant effect.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by extensive metabolism.

Absorption and Distribution

Metabolism

This compound is extensively metabolized in mice, rats, and dogs. A primary metabolic pathway is N-demethylation to form the active metabolite AHR-11748 (3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide). The specific enzymes responsible for this biotransformation have not been identified but are likely cytochrome P450 (CYP) enzymes.

Caption: Proposed metabolic pathway of this compound.

Excretion

Information regarding the excretion of this compound and its metabolites is not available in the current literature.

Table 3: Pharmacokinetic Parameters of AHR-11748 in Mice

| Parameter | Value | Source |

| Terminal Half-life (t½) | 1.0 hour | |

| Brain:Plasma Ratio | 3.4:1 |

Experimental Protocols

Kindled Amygdaloid Seizure Model in Rats (Albertson et al., 1984)

-

Animals: Male Sprague-Dawley rats.

-

Electrode Implantation: Bipolar electrodes were surgically implanted in the basolateral nucleus of the amygdala.

-

Kindling Procedure: Animals received daily electrical stimulation (e.g., 60 Hz, 1 msec pulses for 1 second) to induce kindling. The progression of seizures was scored based on a standardized scale (e.g., Racine's scale).

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40, 80 mg/kg).

-

Seizure Threshold Determination: The electrical current required to elicit an afterdischarge was determined before and after drug administration.

-

Afterdischarge and Seizure Severity Measurement: The duration of the afterdischarge and the severity of the behavioral seizure were recorded following suprathreshold stimulation.

-

Data Analysis: Statistical analysis was performed to compare seizure parameters between drug-treated and vehicle-treated groups.

Caption: Experimental workflow for the kindled amygdaloid seizure model.

Pharmacokinetic Study of AHR-11748 in Mice (Johnson et al., 1990)

-

Animals: Male ICR mice.

-

Drug Administration: AHR-11748 was administered to the mice (route and dose not specified in the abstract).

-

Sample Collection: Plasma and whole brain samples were collected at various time points after drug administration.

-

Sample Processing: Brain tissue was homogenized.

-

Drug Concentration Analysis: The concentrations of AHR-11748 in plasma and brain homogenates were determined using a suitable analytical method (e.g., high-performance liquid chromatography).

-

Pharmacokinetic Analysis: The terminal half-life and brain:plasma ratio were calculated from the concentration-time data.

Conclusion

This compound is an anticonvulsant with a pharmacological profile similar to phenobarbital and valproic acid. Its activity is, at least in part, mediated by its active metabolite, AHR-11748. While preclinical studies have demonstrated its efficacy in rodent seizure models, further research is needed to fully elucidate its mechanism of action, complete its pharmacokinetic profile, and establish its safety and efficacy in humans. The experimental protocols provided in this guide offer a foundation for future investigations into this promising antiepileptic agent.

References

Investigating the Therapeutic Potential of Fluzinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluzinamide, an azetidine derivative, has demonstrated notable anticonvulsant properties in both preclinical and limited clinical investigations. This technical guide synthesizes the available scientific literature to provide an in-depth overview of its therapeutic potential, focusing on its mechanism of action, preclinical efficacy, clinical findings, and the activity of its metabolite, Dezinamide (ADD 94057). The data suggests that the primary mechanism of action for its active metabolite involves the modulation of voltage-sensitive sodium channels. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neurology and drug development, summarizing key data in structured tables and providing available methodological insights.

Introduction

This compound (N-methyl-3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide) emerged as a promising anticonvulsant agent with a pharmacological profile distinct from many established antiepileptic drugs of its time.[1] Early studies, primarily conducted in the 1980s, indicated its potential in the management of refractory partial seizures.[2][3] Subsequent research focused on its active metabolite, Dezinamide, which appears to be a key mediator of its therapeutic effects. This guide will delve into the scientific data underpinning the therapeutic potential of this compound and its metabolite.

Mechanism of Action

The primary mechanism of action attributed to the therapeutic effects of this compound is mediated through its active metabolite, Dezinamide (ADD 94057). Dezinamide has been identified as a binder of voltage-sensitive sodium channels.[3] By modulating these channels, it is hypothesized to stabilize neuronal membranes and limit the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity.

While the precise binding affinity and subtype selectivity of Dezinamide for voltage-gated sodium channels are not extensively detailed in the available literature, its action on these channels provides a plausible explanation for its anticonvulsant effects.

Interestingly, a study on a structurally similar compound, flutamide, suggested a potential interaction with benzodiazepine receptors.[4] Flumazenil, a benzodiazepine antagonist, was able to reverse the anticonvulsant effects of flutamide in a pentylenetetrazole-induced seizure model. Given the structural similarities, it is conceivable that this compound or its metabolites could have some activity at GABA-A receptors, though direct evidence for this is currently lacking. The anticonvulsant profile of this compound has been compared to that of phenobarbital and valproic acid, which are known to have effects on GABAergic neurotransmission in addition to other mechanisms.

Preclinical Investigations

Preclinical studies in animal models were instrumental in characterizing the anticonvulsant profile of this compound. The kindled amygdaloid seizure model in rats was a key paradigm used to evaluate its efficacy.

Experimental Protocol: Amygdaloid Kindling Model in Rats

The following provides a generalized protocol based on the description of the kindled amygdaloid seizure model used in the evaluation of this compound.

-

Animal Model: Male rats are used for this model.

-

Electrode Implantation: Under anesthesia, a bipolar stimulating electrode is stereotactically implanted into the amygdala of each rat.

-

Kindling Procedure: After a recovery period, a brief, low-intensity electrical stimulation is delivered to the amygdala once daily.

-

Seizure Scoring: The behavioral seizure response to each stimulation is observed and scored according to a standardized scale (e.g., Racine's scale). This process is repeated daily until a stable, fully kindled seizure (e.g., stage 5) is consistently elicited.

-

Drug Administration: Once kindled, rats are administered this compound or a vehicle control intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40, 80 mg/kg).

-

Efficacy Evaluation: At a predetermined time after drug administration (e.g., 30 minutes), the kindled seizure is elicited by electrical stimulation. Seizure parameters such as afterdischarge duration and the severity of the convulsive response are recorded and compared between drug-treated and vehicle-treated groups. Seizure threshold can also be determined by using incremental current intensities.

-

Acquisition Study: To assess the effect on the development of kindling, naive rats are administered this compound or vehicle daily prior to each kindling stimulation. The number of stimulations required to reach the fully kindled state is compared between groups.

Preclinical Efficacy Data

The following table summarizes the key quantitative findings from a preclinical study of this compound in the rat kindled amygdaloid seizure model.

| Parameter | This compound Dose (i.p.) | Observation |

| Afterdischarge Duration | Not specified | Significantly attenuated in previously kindled rats. |

| Seizure Severity | Not specified | Significantly reduced in previously kindled rats. |

| Seizure Threshold | Low doses | Significantly elevated in previously kindled rats. |

| Kindling Acquisition | 20 and 40 mg/kg | Significantly increased the number of trials to complete kindling. |

Clinical Investigations

The clinical development of this compound has been limited, with a pilot study in the 1980s providing the initial human data. More substantive clinical data is available for its metabolite, Dezinamide, from a well-controlled, albeit small, clinical trial.

This compound Pilot Study

A pilot study was conducted on 15 adults with refractory partial seizures. This compound was added to their existing regimen of phenytoin and carbamazepine.

| Parameter | Observation |

| Number of Patients | 15 |

| Study Design | Open-label, add-on |

| Outcome | 4 out of 9 patients who completed the 8-week trial experienced a reduction in seizure frequency. |

| Adverse Effects | Dizziness, diplopia, ataxia, headache, nausea, and rash were common. |

| Withdrawals | 6 patients withdrew due to side effects. |

Dezinamide n-of-1 Clinical Trial

A double-blind, placebo-controlled trial using an n-of-1 (single-patient) design was conducted to evaluate the efficacy and safety of Dezinamide in patients with medically intractable partial-onset seizures.

The n-of-1 trial design is a multi-period crossover study conducted in a single patient. The general protocol for the Dezinamide trial was as follows:

-

Patient Population: 15 patients with medically intractable partial-onset seizures, all receiving concomitant phenytoin.

-

Study Design: Each patient served as their own control in a series of treatment periods. The study consisted of six 5-week periods.

-

Randomization: Within each patient's study, three periods of active Dezinamide treatment were randomly paired with three placebo periods.

-

Dosing: An initial pharmacokinetic profile was used to estimate the dosage of Dezinamide required to reach target plasma concentrations.

-

Outcome Measures: The primary outcome was the frequency of seizures, which was compared between the active treatment and placebo periods for each patient.

-

Statistical Analysis: A randomization test and a signed-rank test were used to determine the statistical significance of the seizure reduction.

The following table summarizes the key findings from the n-of-1 clinical trial of Dezinamide.

| Parameter | Observation |

| Number of Patients | 15 |

| Median Seizure Frequency Reduction | 37.9% compared to placebo |

| Patients with >50% Seizure Reduction | 40% |

| Statistical Significance (Randomization Test) | p = 0.0025 |

| Statistical Significance (Signed Rank Test) | p = 0.048 |

| Common Adverse Experiences | Fatigue, light-headedness, and abnormal gait |

| Dosage Reductions | Required in 5 patients due to adverse events |

| Drug Interaction | Plasma phenytoin concentrations increased by a mean of 17.1% during Dezinamide treatment. |

Logical and Experimental Workflows

The investigation into the therapeutic potential of this compound and its metabolite, Dezinamide, has followed a logical progression from preclinical discovery to clinical evaluation.

The proposed mechanism of action for Dezinamide is centered on its interaction with voltage-gated sodium channels.

Conclusion and Future Directions

This compound and its active metabolite, Dezinamide, represent a line of investigation into novel anticonvulsant therapies. The available data, though limited by modern standards, provides a compelling case for the therapeutic potential of this chemical scaffold, primarily through the modulation of voltage-sensitive sodium channels. The n-of-1 clinical trial of Dezinamide, in particular, demonstrated a statistically significant and clinically meaningful reduction in seizure frequency in a difficult-to-treat patient population.

Despite these promising early findings, significant gaps in our understanding of this compound remain. The development of this compound appears to have stalled after the initial studies, and as such, comprehensive data on its pharmacokinetic profile, drug-drug interactions, long-term safety, and efficacy in larger, more diverse patient populations are lacking.

For future research, the following areas warrant further investigation:

-

Detailed Mechanism of Action: Elucidating the precise binding site and subtype selectivity of Dezinamide on voltage-gated sodium channels would provide valuable insights for rational drug design.

-

GABAergic Activity: Further studies are needed to confirm or refute any potential modulatory effects on GABA-A receptors.

-

Pharmacokinetics: A thorough characterization of the metabolism of this compound to Dezinamide and the pharmacokinetic profiles of both compounds is essential.

-

Clinical Trials: Should there be renewed interest in this compound, larger, randomized controlled trials would be necessary to definitively establish its efficacy and safety profile for the treatment of epilepsy.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticonvulsant action of this compound (AHR-8559) on kindled amygdaloid seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dezinamide for partial seizures: results of an n-of-1 design trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant effect of flutamide on seizures induced by pentylenetetrazole: involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluzinamide's Effect on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluzinamide (AHR-8559) is an anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy, particularly in the kindled amygdaloid seizure model. Its anticonvulsant profile most closely resembles that of established drugs such as phenobarbital and valproic acid. However, the precise molecular mechanisms by which this compound modulates neuronal excitability remain largely uncharacterized in publicly available literature. This technical guide synthesizes the existing preclinical data on this compound, outlines detailed experimental protocols for its study, and proposes a putative mechanism of action based on its comparison to analogous anticonvulsants. Due to the limited direct research on its specific molecular interactions, this document also serves as a framework for future investigations into this compound's effects on ion channels and neurotransmitter systems.

Introduction

Neuronal excitability is a fundamental process in the central nervous system, governed by a delicate balance of ion channel activity and synaptic transmission. Hyperexcitability of neuronal networks is a hallmark of epileptic seizures, making the modulation of neuronal excitability a key strategy for anticonvulsant drug development.

This compound (AHR-8559) has been identified as a compound with significant anticonvulsant properties. Preclinical studies, primarily in rodent models of temporal lobe epilepsy, have shown its effectiveness in reducing seizure severity and duration. Despite these findings, there is a notable gap in the scientific literature regarding its direct effects on the molecular components that regulate neuronal firing, such as voltage-gated ion channels and neurotransmitter receptors. This guide aims to consolidate the available information on this compound, provide detailed experimental methodologies for its further study, and offer a theoretical framework for its mechanism of action.

It is critical to distinguish this compound from a similarly named compound, FLZ, a synthetic derivative of squamosamide. Chemical structure analysis confirms that this compound (N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide)[1][2] and FLZ (N-[2-(4-hydroxy-phenyl)ethyl]-2-(2,5-dimethoxy-phenyl)-3-(3-methoxy-4-hydroxyphenyl)-acrylamide)[3][4][5] are distinct molecules with different reported biological activities. This guide focuses exclusively on this compound (AHR-8559).

Preclinical Anticonvulsant Activity of this compound

The primary evidence for this compound's effect on neuronal excitability comes from in vivo anticonvulsant screening models. The most comprehensive data is derived from the amygdala kindling model in rats, a widely accepted model for studying temporal lobe epilepsy.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from preclinical evaluations of this compound's anticonvulsant activity.

| Experimental Model | Species | Administration Route | Dose Range | Key Findings | Reference |

| Kindled Amygdaloid Seizures (Suprathreshold Stimulation) | Rat | Intraperitoneal (i.p.) | Not specified | Significantly attenuated afterdischarge durations and seizure severity. Maximum effect at 30 minutes post-injection. | |

| Kindled Amygdaloid Seizures (Threshold Seizures) | Rat | Intraperitoneal (i.p.) | 10-80 mg/kg | Significantly elevated seizure threshold and reduced afterdischarge durations and seizure severity. | |

| Kindling Acquisition | Rat | Intraperitoneal (i.p.) | 20 and 40 mg/kg (daily) | Significantly increased the number of trials necessary to complete kindling. Reduced duration and severity of responses during acquisition. |

Putative Mechanism of Action

Given the absence of direct molecular studies on this compound, its mechanism of action can be hypothesized based on its anticonvulsant profile, which is similar to that of phenobarbital and valproic acid. These drugs modulate neuronal excitability through multiple mechanisms.

Comparison with Phenobarbital and Valproic Acid

-

Phenobarbital: This barbiturate primarily enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA-A receptors. This action increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and reduced excitability. At higher concentrations, phenobarbital can also inhibit glutamate-mediated excitation.

-

Valproic Acid: The mechanism of valproic acid is multifaceted. It is known to increase GABA levels in the brain by inhibiting its degradation and potentially increasing its synthesis. Additionally, it can block voltage-gated sodium channels and T-type calcium channels, thereby reducing neuronal firing.

Based on these comparisons, a putative signaling pathway for this compound's action is proposed below.

References

Methodological & Application

Application Notes and Protocols for the Analytical Quantification of Fluazinam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the fungicide Fluazinam in various matrices. The protocols are intended for use by researchers, scientists, and professionals in the field of agricultural science and residue analysis.

Overview of Analytical Techniques

The quantification of Fluazinam can be achieved through several robust and validated analytical techniques. The choice of method often depends on the matrix, required sensitivity, and available instrumentation. The most common methods employed are:

-

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV detection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, especially in complex matrices.

-

Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD), Mass Spectrometry (MS), or Electron Capture Detection (ECD).

This document outlines detailed protocols for each of these techniques, including sample preparation, instrumental analysis, and data interpretation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the determination of Fluazinam in soil and technical materials.[1][2]

Quantitative Data Summary

| Parameter | Soil Matrix | Technical Material |

| Limit of Quantification (LOQ) | 0.1 mg/kg[1] | Not Specified |

| Recovery | 72-95% (immediately after application)[1] | Not Specified |

| 53-73% (after 90 days of incubation)[1] | ||

| Linearity (r) | Not Specified | Not Specified |

| Detector | Diode Array Detector (DAD) | UV Detector |

| Detection Wavelength | 240 nm | 240 nm |

Experimental Protocol: Fluazinam in Soil by HPLC-DAD

1. Sample Preparation (Acetonitrile Extraction and SPE Clean-up)

-

Extraction:

-

Weigh 10 g of soil sample into a centrifuge tube.

-

Add 20 mL of acetonitrile (ACN).

-

Shake vigorously for 1 hour.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 5 mL of the ACN extract onto the cartridge.

-

Wash the cartridge with 5 mL of ACN/water (30:70, v/v).

-

Elute Fluazinam with 5 mL of ACN.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

2. HPLC-DAD Analysis

-

Instrumentation: HPLC system with a Diode Array Detector.

-

Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: 70% Acetonitrile (ACN) and 30% water (v/v), containing 0.02% acetic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 240 nm.

-

Column Temperature: Ambient.

3. Calibration

-

Prepare a series of standard solutions of Fluazinam in the mobile phase.

-

Inject the standards to construct a calibration curve by plotting peak area against concentration.

Experimental Workflow: HPLC Analysis of Fluazinam in Soil

Caption: Workflow for HPLC-DAD analysis of Fluazinam in soil.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and specificity for the determination of Fluazinam residues in complex matrices such as water, sediment, and various agricultural products.

Quantitative Data Summary

| Parameter | Water Matrix | Sediment Matrix | Vegetables & Fruits | Persimmon |

| Limit of Quantification (LOQ) | 0.10 µg/L | 0.01 mg/kg | 5 ng/g | Not Specified |

| Limit of Detection (LOD) | 0.0556 µg/L | Not Reported | Not Specified | Not Specified |

| Recovery | 93-116% | Not Specified | 81-115% | Not Specified |

| Linearity (r) | 0.9957-0.9994 | 0.99821 | > 0.99 | Not Specified |

| Ionization Mode | ESI+ | ESI+ | ESI- | ESI- |

Experimental Protocol: Fluazinam in Water by LC-MS/MS

1. Sample Preparation

-

Transfer 9 mL of the water sample to a glass tube.

-

Add 1 mL of 0.2% formic acid in acetonitrile.

-

Shake for 30 seconds.

-

If necessary, filter the sample through a 1-µm glass fiber filter.

2. LC-MS/MS Analysis

-

Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

-

Column: Phenomenex Synergi Polar-RP (2 x 50 mm, 4-µm).

-

Mobile Phase: Gradient elution with solvents such as acetonitrile and water with formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor at least two ion transitions for quantification and confirmation.

Experimental Protocol: Fluazinam in Vegetables and Fruits by Modified QuEChERS and LC-MS/MS

1. Sample Preparation (Modified QuEChERS)

-

Extraction:

-

Homogenize 10 g of the sample with 10 mL of acetonitrile.

-

Add magnesium sulfate and sodium chloride.

-

Shake vigorously and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Take an aliquot of the supernatant.

-

Add primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex and centrifuge.

-

Filter the supernatant before LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 column.

-

Mobile Phase: Gradient of acetonitrile and water with formic acid.

-

Ionization: Electrospray Ionization, Negative Mode (ESI-).

-

MS/MS Detection: MRM.

Experimental Workflow: LC-MS/MS Analysis of Fluazinam in Produce

Caption: QuEChERS workflow for LC-MS/MS analysis of Fluazinam.

Gas Chromatography (GC) Method

GC is a suitable technique for the analysis of Fluazinam in various food matrices like grapes, must, and wine.

Quantitative Data Summary

| Parameter | Grapes, Must, Wine Matrix | Horticultural Crops |

| Limit of Determination | 0.10 mg/kg | Not Specified |

| Limit of Quantification (LOQ) | Not Specified | 0.004 mg/kg |

| Recovery | 80-111% | 82.5-99.9% |

| Coefficient of Variation | 1-14% | < 6.6% |

| Detector | Nitrogen-Phosphorus (NPD) or Mass Spectrometry (MS) | Electron Capture (ECD) or Mass Spectrometry (MS) |

Experimental Protocol: Fluazinam in Grapes by GC-NPD/MS

1. Sample Preparation (Microextraction)

-

Homogenize the grape sample.

-

Perform online microextraction with a mixture of acetone and hexane (50:50, v/v).

-

No further cleanup is typically necessary due to the selectivity of the detectors.

2. GC Analysis

-

Instrumentation: Gas chromatograph with an NPD or MS detector.

-

Column: A suitable capillary column, such as a DB-17.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C).

-

Detector Temperature: 300°C.

-

Carrier Gas: Helium or Nitrogen.

Logical Relationship: Method Selection

References

Application Note: Development and Validation of a HPLC-UV Method for Fluzinamide Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Fluzinamide. As no standard validated method is readily available in the public domain, this guide details a systematic approach, from initial method development and parameter optimization to a full validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The protocols are intended to serve as a starting point for establishing a reliable analytical method for this compound in research and quality control environments.

Analyte Information: this compound Properties

A foundational understanding of the analyte's physicochemical properties is crucial for method development.

| Property | Value | Source |

| Chemical Name | N-methyl-3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide | PubChem |

| Molecular Formula | C₁₂H₁₃F₃N₂O₂ | [1] |

| Molecular Weight | 274.24 g/mol | [1] |

| CAS Number | 76263-13-3 | [2] |

| Structure | SMILES: CNC(=O)N1CC(C1)Oc2cccc(c2)C(F)(F)F | [1] |

Part I: HPLC-UV Method Development Protocol

Principle

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, a moderately nonpolar compound, will be retained on the column and separated from other components. Its concentration is quantified by measuring its absorbance of UV light at a specific wavelength.

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

-

Chemicals: HPLC-grade acetonitrile, HPLC-grade methanol, analytical reagent grade phosphate salts (for buffer preparation), and purified water (18.2 MΩ·cm).

-

Reference Standard: this compound reference standard of known purity.

Proposed Starting Chromatographic Conditions

The following conditions serve as a robust starting point for method development. Optimization will be required to achieve the desired separation and peak shape.

| Parameter | Recommended Starting Condition | Rationale / Optimization Notes |

| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile and common choice for moderately nonpolar small molecules.[3] |

| Mobile Phase | A: Water (or 20mM Phosphate Buffer, pH 4.0)B: Acetonitrile | Start with an isocratic elution of 50:50 (A:B). Adjust the ratio of Acetonitrile to achieve a retention time between 3-10 minutes. A gradient may be needed for complex samples. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution. |

| Column Temp. | 30 °C | A controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Can be adjusted based on analyte concentration and sensitivity requirements. |

| Detection (λ) | To be determined experimentally (λmax) | Crucial Step: Prepare a ~10 µg/mL solution of this compound in the mobile phase. Scan from 200-400 nm using a UV spectrophotometer or PDA detector to identify the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity. |

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is done by injecting the working standard solution in replicate (n=5 or 6).

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N > 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Part II: Preparation of Standards and Samples

Standard Solution Preparation

-

Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

-

Working Standard Solution (e.g., 25 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation Protocol (from a Hypothetical Tablet Formulation)

-

Average Weight: Weigh 20 tablets and calculate the average weight.

-

Crushing: Finely powder the tablets using a mortar and pestle.

-

Extraction: Transfer an amount of powder equivalent to one tablet's dosage into a 100 mL volumetric flask. Add approximately 70 mL of the dissolution solvent (e.g., methanol), and sonicate for 20 minutes to ensure complete extraction.

-

Dilution: Allow the solution to cool to room temperature and dilute to the mark with the same solvent. Mix well.

-

Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Final Dilution: Perform a final dilution with the mobile phase to bring the expected concentration within the range of the calibration curve.

Part III: Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose.

Specificity

-

Protocol: Analyze blank (mobile phase), placebo (formulation excipients without this compound), and a working standard solution. Assess for any interfering peaks at the retention time of this compound.

-

Acceptance Criteria: No significant interference from the blank or placebo at the retention time of the this compound peak.

Linearity

-

Protocol: Prepare a series of at least five concentrations of this compound from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.

-

Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

| Linearity Data Summary (Example) |

| Concentration Range |

| Regression Equation |

| Correlation Coefficient (r²) |

| Y-intercept |

Accuracy (Recovery)

-

Protocol: Spike a placebo blend with this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate and analyze.

-

Data Analysis: Calculate the percentage recovery for each sample.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

| Accuracy Data Summary (Example) | | :--- | :--- | :--- | :--- | | Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | | 80% | 20.0 | (Result) | (Result) | | 100% | 25.0 | (Result) | (Result) | | 120% | 30.0 | (Result) | (Result) | | Mean % Recovery | | | 98.0 - 102.0% | | % RSD | | | ≤ 2.0% |

Precision

-

Protocol (Repeatability - Intra-day): Analyze six independent sample preparations at 100% of the target concentration on the same day, under the same conditions.

-

Protocol (Intermediate Precision - Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) for each precision study should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

-

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ = the standard deviation of the y-intercepts of regression lines, and S = the slope of the calibration curve.

-

-

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

-

Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results (e.g., SST parameters).

-

Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

-

Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

-

Mobile Phase Composition: ± 2% absolute change in organic content.

-

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Overall Workflow Visualization

References

Application Notes and Protocols: Kindled Amygdaloid Seizure Model with Fluzinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amygdala kindling model is a widely utilized and robust preclinical paradigm for studying temporal lobe epilepsy, particularly for evaluating the efficacy of potential anticonvulsant compounds. This model mimics the progressive development of seizure activity (epileptogenesis) observed in human epilepsy. Repeated sub-convulsive electrical stimulation of the amygdala leads to the gradual development of generalized seizures.

Fluzinamide (formerly AHR-8559) is an anticonvulsant agent that has demonstrated efficacy in the kindled amygdaloid seizure model.[1] These application notes provide a detailed protocol for utilizing the amygdala kindling model in rats to assess the anticonvulsant properties of this compound. The protocols cover the surgical procedure for electrode implantation, the kindling paradigm, and the administration of this compound.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in the amygdala kindled seizure model, based on published literature.[1] Specific numerical data from the original studies are not fully available in the public domain; therefore, the tables illustrate the reported effects.

Table 1: Effect of this compound on Fully Kindled Rats

| Treatment Group | Dose (mg/kg, i.p.) | Seizure Severity (Racine Scale) | Afterdischarge Duration (seconds) | Seizure Threshold (µA) |

| Vehicle Control | N/A | Stage 4-5 | Baseline | Baseline |

| This compound | 10 - 80 | Significantly Reduced | Significantly Attenuated | Significantly Elevated |

Table 2: Effect of this compound on the Acquisition of Kindling

| Treatment Group | Dose (mg/kg, i.p.) | Number of Stimulations to Reach Fully Kindled State | Seizure Severity During Kindling | Afterdischarge Duration During Kindling |

| Vehicle Control | N/A | Baseline | Progressive increase to Stage 4-5 | Progressive increase |

| This compound | 20 | Significantly Increased | Reduced | Reduced |

| This compound | 40 | Significantly Increased | Reduced | Reduced |

Experimental Protocols

I. Surgical Procedure: Amygdala Electrode Implantation

This protocol details the stereotaxic implantation of a bipolar electrode into the basolateral amygdala of a rat.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Bipolar stimulating electrode (e.g., twisted stainless steel)

-

Dental cement

-

Surgical tools (scalpel, forceps, drill, etc.)

-

Analgesics and antibiotics

Procedure:

-

Anesthetize the rat and mount it securely in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Clean and dry the skull surface.

-

Using a stereotaxic atlas, determine the coordinates for the basolateral amygdala (approximate coordinates from Bregma: AP -2.8 mm, ML ±4.8 mm, DV -8.5 mm from skull surface).

-

Drill a small burr hole through the skull at the determined coordinates.

-

Slowly lower the bipolar electrode to the target depth.

-

Secure the electrode to the skull using dental cement and anchor screws.

-

Suture the scalp incision.

-

Administer post-operative analgesics and antibiotics as per institutional guidelines.

-

Allow the animal to recover for at least one week before commencing the kindling procedure.

II. Amygdala Kindling Protocol

This protocol describes the process of inducing a fully kindled state.

Materials:

-

Kindled rat with implanted electrode

-

Constant current stimulator

-

EEG recording system (optional but recommended)

-

Observation chamber

Procedure:

-

Afterdischarge (AD) Threshold Determination:

-

Place the rat in the observation chamber and connect the electrode to the stimulator.

-

Deliver an initial stimulus (e.g., 50 µA, 60 Hz, 1 ms biphasic square wave pulses for 1 second).

-

Observe the animal for behavioral seizures and record EEG for afterdischarge (a train of spike discharges lasting at least 5 seconds).

-

If no AD is observed, increase the current intensity in increments (e.g., 20-25 µA) every 15-30 minutes until an AD is consistently elicited. This intensity is the AD threshold.

-

-

Kindling Stimulations:

-

Once the AD threshold is determined, stimulate the rat once or twice daily with a suprathreshold stimulus (e.g., 400 µA or 125% of the AD threshold).[1]

-

After each stimulation, observe and score the behavioral seizure severity using the Racine scale (see Table 3).

-

Continue daily stimulations until the animal consistently exhibits Stage 4 or 5 seizures for at least three consecutive stimulations. The animal is now considered fully kindled.

-

Table 3: Racine Scale for Seizure Classification

| Stage | Behavioral Manifestations |

| 1 | Facial movements (e.g., mouth and facial clonus) |

| 2 | Head nodding |

| 3 | Unilateral forelimb clonus |

| 4 | Rearing with bilateral forelimb clonus |

| 5 | Rearing and falling with generalized tonic-clonic convulsions |

III. This compound Administration Protocol

This protocol outlines the administration of this compound to assess its anticonvulsant effects.

Materials:

-

Fully kindled rats or rats undergoing kindling acquisition

-

This compound (AHR-8559)

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure for Assessing Effects on Fully Kindled Seizures:

-

Use fully kindled rats that consistently exhibit Stage 4 or 5 seizures.

-

Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 20, 40, 80 mg/kg).

-

Administer a single i.p. injection of this compound or vehicle.

-

30 minutes after injection (the time of maximum anticonvulsant effectiveness), deliver the kindling stimulation.[1]

-

Record the seizure severity (Racine scale) and afterdischarge duration.

-

Allow for a washout period of at least 48 hours between different drug doses.

Procedure for Assessing Effects on Kindling Acquisition:

-

Begin with naive rats that have undergone electrode implantation and recovery.

-

Divide the animals into a vehicle control group and this compound treatment groups (e.g., 20 and 40 mg/kg).[1]

-

Administer the daily i.p. injection of this compound or vehicle 30 minutes prior to the daily kindling stimulation.

-

Record the seizure stage and afterdischarge duration after each stimulation.

-

Continue this daily regimen until the control animals are fully kindled.

-

Compare the number of stimulations required to reach the fully kindled state between the groups.

Visualizations

References

Application Notes and Protocols for Screening Fluzinamide (Flutamide) Activity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide, a nonsteroidal antiandrogen, is a cornerstone in the treatment of androgen-sensitive prostate cancer.[1] Its mechanism of action relies on competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[1] This blockade prevents the transcriptional activation of androgen-responsive genes, thereby impeding cancer cell growth and proliferation.[2] Accurate and reproducible screening methods are paramount for identifying and characterizing novel antiandrogenic compounds like Flutamide. Cell-based assays offer a physiologically relevant and high-throughput-compatible platform for this purpose.

These application notes provide detailed protocols for two robust cell-based assays to screen for and quantify the antiandrogenic activity of Flutamide: the Androgen Receptor (AR) Reporter Gene Assay and the Cell Proliferation (MTT) Assay.

Principle of Assays

1. Androgen Receptor (AR) Reporter Gene Assay: This assay quantitatively measures the transcriptional activity of the AR in response to a ligand.[3] Cells are engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).[3] In the presence of an AR agonist like DHT, the activated AR binds to the ARE, driving the expression of the reporter gene. An antagonist like Flutamide will compete with the agonist, leading to a dose-dependent decrease in reporter gene expression.

2. Cell Proliferation (MTT) Assay: This colorimetric assay assesses the impact of a compound on the metabolic activity of viable cells, which is an indirect measure of cell proliferation. Androgen-sensitive prostate cancer cells, such as LNCaP, proliferate in response to androgens. Flutamide, by blocking AR signaling, is expected to inhibit this androgen-induced proliferation in a dose-dependent manner.

Data Presentation: Quantitative Analysis of Flutamide Activity

The following tables summarize the inhibitory concentrations (IC50) of Flutamide in various prostate cancer cell lines, as determined by cell proliferation assays.

| Cell Line | Assay Type | Flutamide IC50 (µM) | Duration of Treatment | Reference |

| LNCaP | MTT Assay | 14.3 | 48 hours | |

| PC-3 | MTT Assay | 17.88 | 48 hours | |

| DU-145 | MTT Assay | 11.44 | 48 hours | |

| LNCaP | MTT Assay | 12 | Not Specified | |

| PC-3 | MTT Assay | 20 | Not Specified | |

| DU-145 | MTT Assay | 10 | Not Specified |

| Cell Line | Assay Type | Hydroxyflutamide IC50 (µM) | Reference |

| AR-CALUX | Reporter Gene Assay | 0.05 |

Signaling Pathways and Experimental Workflow

Androgen Receptor Signaling Pathway

Caption: Androgen Receptor Signaling Pathway and Mechanism of Flutamide Action.

Experimental Workflow for Cell-Based Assays

Caption: General Experimental Workflow for Screening Flutamide Activity.

Experimental Protocols

Protocol 1: Androgen Receptor (AR) Luciferase Reporter Gene Assay

This protocol is designed to quantify the antagonistic effect of Flutamide on androgen receptor activation.

1.1. Materials

-

Cell Line: MDA-kb2 cells, which stably express an androgen and glucocorticoid-responsive reporter. Alternatively, other AR-positive cell lines like LNCaP or PC-3 can be transiently transfected.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Medium: Phenol red-free RPMI-1640 with 10% charcoal-stripped FBS (CS-FBS) to remove endogenous steroids.

-

Reagents:

-

Dihydrotestosterone (DHT) (agonist)

-

Flutamide (test compound)

-

Dual-Luciferase® Reporter Assay System

-

Phosphate-Buffered Saline (PBS)

-

0.25% Trypsin-EDTA

-

-

Equipment:

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

-

CO2 incubator (37°C, 5% CO2)

-

1.2. Method

-

Cell Seeding:

-

Culture MDA-kb2 cells in culture medium.

-

Harvest cells using Trypsin-EDTA and resuspend in assay medium.

-

Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of Flutamide in assay medium.

-

Prepare a constant concentration of DHT in assay medium (e.g., 0.1 nM, which is the EC80).

-

Remove the medium from the cells and add the Flutamide dilutions.

-

Immediately add the DHT solution to all wells except the vehicle control.

-

Include the following controls:

-

Vehicle control (assay medium with DMSO, typically 0.1%)

-

Agonist control (DHT alone)

-

-

Incubate the plate for 24 hours at 37°C.

-

-

Luciferase Assay:

-

Remove the medium and gently wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer from the luciferase assay kit.

-

Follow the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System to measure firefly and Renilla (for normalization in transient transfections) luciferase activity.

-

-

Data Analysis:

-

Normalize firefly luciferase activity to Renilla luciferase activity if applicable.

-

Calculate the percentage of inhibition of the DHT-induced luciferase activity for each Flutamide concentration.

-

Plot the percentage inhibition against the logarithm of the Flutamide concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Cell Proliferation (MTT) Assay

This protocol assesses the effect of Flutamide on the proliferation of androgen-sensitive cells.

2.1. Materials

-

Cell Line: LNCaP cells (androgen-sensitive human prostate adenocarcinoma cells).

-

Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Assay Medium: Phenol red-free RPMI-1640 with 5% CS-FBS.

-

Reagents:

-

DHT

-

Flutamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

-

Equipment:

-

96-well clear tissue culture plates

-

Microplate reader (absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

-

2.2. Method

-

Cell Seeding:

-

Culture LNCaP cells in culture medium.

-

Harvest cells and resuspend in assay medium.

-

Seed 5 x 10^3 cells per well in a 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Flutamide in assay medium.

-

Prepare a constant concentration of DHT (e.g., 1 nM) in assay medium.

-

Treat the cells with the Flutamide dilutions in the presence of DHT.

-

Include the following controls:

-

Vehicle control (assay medium with DMSO)

-

Agonist control (DHT alone)

-

-

Incubate for 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for 2 hours.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DHT-treated control.

-

Plot the percentage of viability against the logarithm of the Flutamide concentration to generate a dose-response curve and calculate the IC50 value.

-

Conclusion

The cell-based assays detailed in these application notes provide robust and reliable methods for screening and characterizing the antiandrogenic activity of compounds like Flutamide. The AR reporter gene assay offers a direct measure of the compound's effect on AR-mediated transcription, while the cell proliferation assay provides insights into its functional impact on cancer cell growth. By employing these protocols, researchers can effectively advance the discovery and development of novel therapeutics targeting the androgen receptor signaling pathway.

References

- 1. Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study | PLOS One [journals.plos.org]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols for Fluzinamide Administration in Animal Models